molecular formula C18H21N5O B12172565 N-(1H-indol-4-yl)-6-(pyrimidin-2-ylamino)hexanamide

N-(1H-indol-4-yl)-6-(pyrimidin-2-ylamino)hexanamide

Cat. No.: B12172565
M. Wt: 323.4 g/mol
InChI Key: AZLVOLYOZVYKJA-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)-6-(pyrimidin-2-ylamino)hexanamide is a synthetic organic compound that features both indole and pyrimidine moieties. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-6-(pyrimidin-2-ylamino)hexanamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling of Indole and Pyrimidine: The indole and pyrimidine moieties can be coupled using a suitable linker, such as a hexanamide chain, through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of indole-2,3-diones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

    Substitution: Both the indole and pyrimidine rings can undergo substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole moiety might yield indole-2,3-diones, while reduction of the pyrimidine ring might yield dihydropyrimidines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole and pyrimidine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-6-(pyrimidin-2-ylamino)hexanamide would depend on its specific biological target. Generally, compounds with indole and pyrimidine moieties can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone.

    Pyrimidine-2,4-diamine: A core structure in many pharmaceutical agents.

Uniqueness

N-(1H-indol-4-yl)-6-(pyrimidin-2-ylamino)hexanamide is unique due to its specific combination of indole and pyrimidine moieties linked by a hexanamide chain, which may confer distinct biological activities compared to other similar compounds.

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-6-(pyrimidin-2-ylamino)hexanamide

InChI

InChI=1S/C18H21N5O/c24-17(23-16-7-4-6-15-14(16)9-13-19-15)8-2-1-3-10-20-18-21-11-5-12-22-18/h4-7,9,11-13,19H,1-3,8,10H2,(H,23,24)(H,20,21,22)

InChI Key

AZLVOLYOZVYKJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)NC(=O)CCCCCNC3=NC=CC=N3

Origin of Product

United States

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